molecular formula C16H23ClN2O B5818327 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-ETHYL-1-BUTANONE

Cat. No.: B5818327
M. Wt: 294.82 g/mol
InChI Key: RYICTIXRXNTBNE-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to an ethyl-butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of parallel solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone involves its interaction with various molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially affecting the central nervous system. The chlorophenyl group may enhance the compound’s binding affinity to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazino]-2-ethyl-1-butanone is unique due to its specific structural features, which combine the piperazine ring with a chlorophenyl group and an ethyl-butanone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-3-13(4-2)16(20)19-10-8-18(9-11-19)15-7-5-6-14(17)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYICTIXRXNTBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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